molecular formula C15H32ClNO2 B3132696 Alanine, dodecyl ester, hydrochloride CAS No. 37571-91-8

Alanine, dodecyl ester, hydrochloride

Cat. No.: B3132696
CAS No.: 37571-91-8
M. Wt: 293.87 g/mol
InChI Key: AIMIBZYOJHWNND-UQKRIMTDSA-N
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Description

Alanine, dodecyl ester, hydrochloride is a compound derived from the amino acid alanine. It is characterized by the presence of a dodecyl (12-carbon) alkyl chain esterified to the alanine molecule, with the addition of a hydrochloride group. This compound is known for its surfactant properties and is used in various scientific and industrial applications.

Mechanism of Action

L-Alanine, a non-essential amino acid, occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . Combining d-amino acid-based surfactants with nanoparticles can enhance their antibacterial properties, potentially making them valuable new agents against multidrug-resistant bacteria .

Safety and Hazards

Safety measures include avoiding contact with skin and eyes, not breathing dust, washing hands before breaks and immediately after handling the product, minimizing dust generation and accumulation, and keeping in a dry, cool, and well-ventilated place .

Future Directions

Research is ongoing into the use of d-amino acid-based surfactants and their nanocomposites with nanoparticles as antimicrobial agents against multidrug-resistant pathogens . Additionally, photoluminescent supramolecular gels derived from phenylenediamine hydrochlorides are being investigated for potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alanine, dodecyl ester, hydrochloride typically involves the esterification of alanine with dodecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Comparison with Similar Compounds

  • N-α-lauroyl-D-arginine ethyl ester hydrochloride
  • D-proline dodecyl ester
  • D-alanine dodecyl ester

Comparison: Alanine, dodecyl ester, hydrochloride is unique due to its specific combination of alanine and a dodecyl chain, which provides a balance of hydrophilic and hydrophobic properties. Compared to similar compounds like N-α-lauroyl-D-arginine ethyl ester hydrochloride and D-proline dodecyl ester, it offers distinct advantages in terms of solubility and membrane interaction .

Properties

IUPAC Name

dodecyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMIBZYOJHWNND-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958638
Record name Dodecyl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37571-91-8
Record name Alanine, dodecyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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